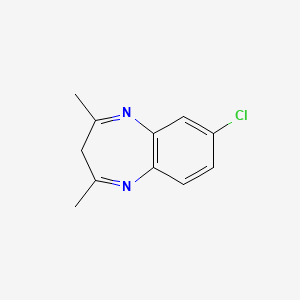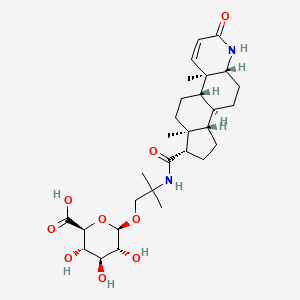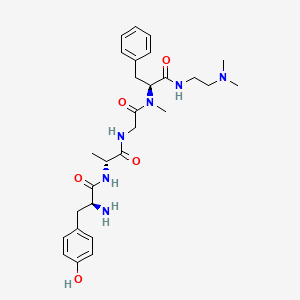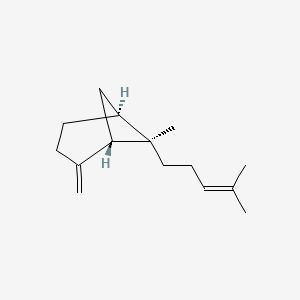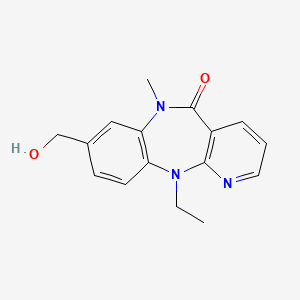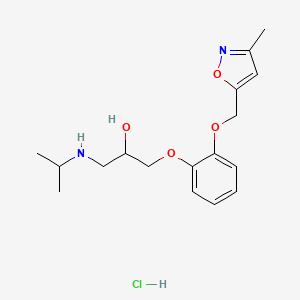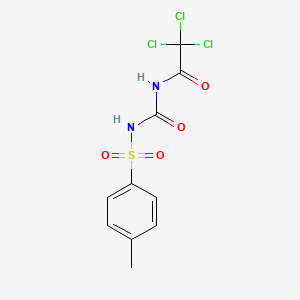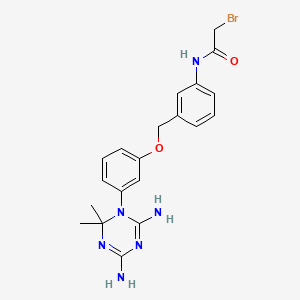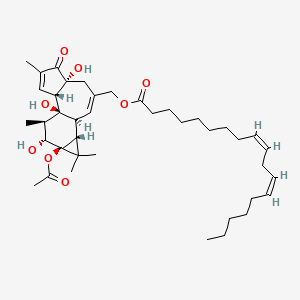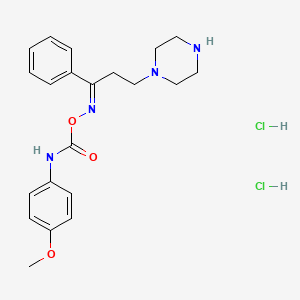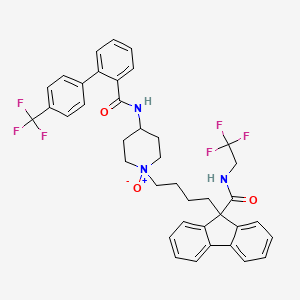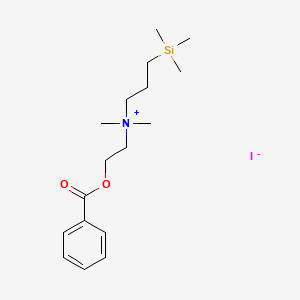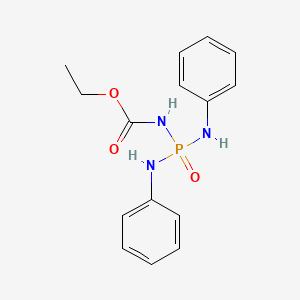
ethyl N-dianilinophosphorylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-dianilinophosphorylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, two aniline groups, and a phosphoryl group attached to a carbamate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-dianilinophosphorylcarbamate typically involves the reaction of aniline derivatives with phosphoryl chloride and ethyl carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Reaction of Aniline with Phosphoryl Chloride: Aniline reacts with phosphoryl chloride to form N-dianilinophosphoryl chloride.
Reaction with Ethyl Carbamate: The N-dianilinophosphoryl chloride is then reacted with ethyl carbamate to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise control of reaction conditions, and purification steps to obtain the compound in high yield and purity. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-dianilinophosphorylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or aniline groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Ethyl N-dianilinophosphorylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of ethyl N-dianilinophosphorylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of key biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl N-dianilinophosphorylcarbamate can be compared with other carbamate compounds, such as:
Ethyl N-methylcarbamate: Similar in structure but with different substituents, leading to varied chemical and biological properties.
Polycarbazole Derivatives: These compounds have different applications, particularly in optoelectronics and materials science.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of research and application.
Propriétés
Numéro CAS |
18743-39-0 |
|---|---|
Formule moléculaire |
C15H18N3O3P |
Poids moléculaire |
319.30 g/mol |
Nom IUPAC |
ethyl N-dianilinophosphorylcarbamate |
InChI |
InChI=1S/C15H18N3O3P/c1-2-21-15(19)18-22(20,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H3,16,17,18,19,20) |
Clé InChI |
IFTYOEJYNYIUKO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NP(=O)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


